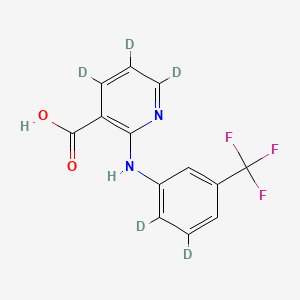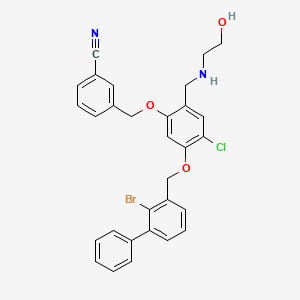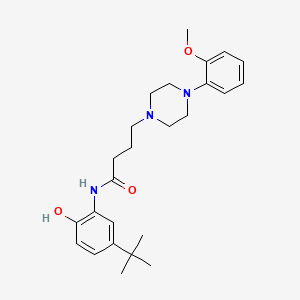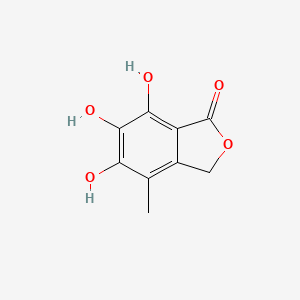
Epicoccone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epicoccone B is a polyoxygenated polyketide isolated from the marine-derived fungus Aspergillus micronesiensis. This compound has garnered attention due to its diverse biological activities, including cytotoxic, antioxidant, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Epicoccone B involves multiple steps, starting from simpler precursors. One notable synthetic route includes the use of vanillyl alcohol as a starting material. The process involves a series of reactions, including oxidative dimerization and cycloaddition, to form the complex polycyclic structure of this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the compound is obtained through extraction from the marine-derived fungus Aspergillus micronesiensis .
Analyse Chemischer Reaktionen
Types of Reactions
Epicoccone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Epicoccone B has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Epicoccone B involves its interaction with various molecular targets and pathways. It exhibits cytotoxic activity by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epicoccolide A: Another polyoxygenated polyketide isolated from the same fungus, exhibiting similar biological activities.
Epicoccine: A related compound with antimicrobial and antifungal properties.
Epicolactone: A fungal metabolite with a complex polycyclic structure, known for its antimicrobial activity.
Uniqueness
Epicoccone B stands out due to its potent cytotoxic activity against cancer cell lines and its ability to scavenge free radicals effectively. Its unique polycyclic structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H8O5 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
5,6,7-trihydroxy-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O5/c1-3-4-2-14-9(13)5(4)7(11)8(12)6(3)10/h10-12H,2H2,1H3 |
InChI-Schlüssel |
IREYRQPUBOQACQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


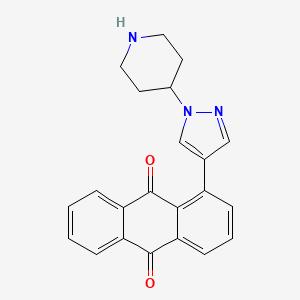
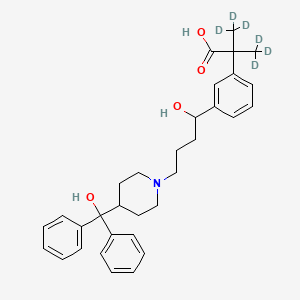
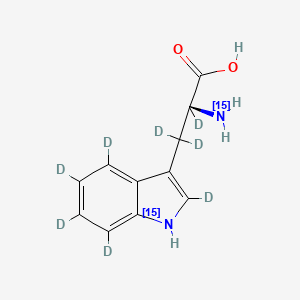
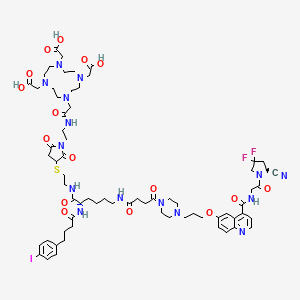
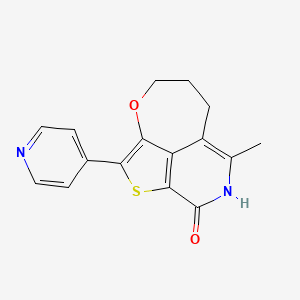
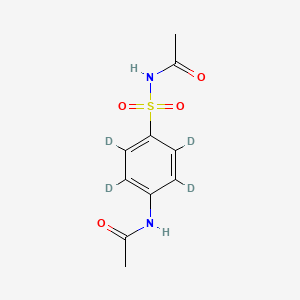
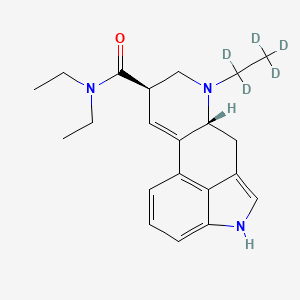
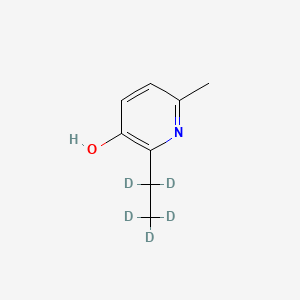
![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)


